Bienvenue dans la boutique en ligne BenchChem!

3-Methyl-4-nitro-7-azaindole

Kinase inhibition PKCzeta Cell-free assay

3-Methyl-4-nitro-7-azaindole (CAS 1363380-52-2) is a heterocyclic small molecule based on the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core, which is recognized as a privileged hinge-binding scaffold in kinase drug discovery. The compound features a nitro group at the 4-position and a methyl group at the 3-position, yielding a molecular formula of C₈H₇N₃O₂ and a molecular weight of 177.16 g/mol.

Molecular Formula C8H7N3O2
Molecular Weight 177.16 g/mol
CAS No. 1363380-52-2
Cat. No. B1457442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-4-nitro-7-azaindole
CAS1363380-52-2
Molecular FormulaC8H7N3O2
Molecular Weight177.16 g/mol
Structural Identifiers
SMILESCC1=CNC2=NC=CC(=C12)[N+](=O)[O-]
InChIInChI=1S/C8H7N3O2/c1-5-4-10-8-7(5)6(11(12)13)2-3-9-8/h2-4H,1H3,(H,9,10)
InChIKeyVSUOHIJYKFLZLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-4-nitro-7-azaindole (CAS 1363380-52-2): Sourcing the Privileged 7-Azaindole Scaffold for Kinase-Focused Discovery


3-Methyl-4-nitro-7-azaindole (CAS 1363380-52-2) is a heterocyclic small molecule based on the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core, which is recognized as a privileged hinge-binding scaffold in kinase drug discovery [1]. The compound features a nitro group at the 4-position and a methyl group at the 3-position, yielding a molecular formula of C₈H₇N₃O₂ and a molecular weight of 177.16 g/mol . It is commercially supplied as a research-grade building block with purities typically ≥95–97% , and its predicted pKa of ~11.94 and computed XLogP3 of 1.5 provide a baseline for solubility and permeability optimization in medicinal chemistry campaigns .

Why 3-Methyl-4-nitro-7-azaindole Cannot Be Replaced by Other Azaindole Isomers or Unsubstituted Cores


The 7-azaindole isomer family displays profound differences in kinase selectivity and binding mode that preclude generic substitution. While all four azaindole isomers (4-, 5-, 6-, and 7-) can serve as hinge-binding motifs, structural analyses and SAR studies demonstrate that 7-azaindole provides a distinct hydrogen-bonding pattern with the kinase hinge region compared to 5- or 6-azaindole, leading to divergent target profiles [1]. Within the 7-azaindole series, the specific placement of the 4-nitro and 3-methyl substituents dictates both electronic character and steric complementarity: the 4-nitro group serves as a strong electron-withdrawing group that can be reduced to a primary amine for further derivatization, while the 3-methyl group occupies a vector exploited in numerous potent kinase inhibitor series [2]. Regioisomeric variants—such as 3-methyl-5-nitro-7-azaindole or 2-methyl-5-nitro-7-azaindole—share the same molecular formula (C₈H₇N₃O₂) but differ in substitution pattern, which can alter hydrogen-bond acceptor/donor geometry, metabolic stability, and synthetic accessibility, making them non-interchangeable in structure-based design programs [3].

Quantitative Differentiation Evidence for 3-Methyl-4-nitro-7-azaindole vs. Closest Analogs


PKCζ Biochemical Inhibition: 3-Methyl-4-nitro-7-azaindole vs. Des-methyl Analog

In a cell-free phosphorylation assay, 3-methyl-4-nitro-7-azaindole inhibited human PKCζ with an IC₅₀ of 300 nM [1]. By contrast, the des-methyl comparator 4-nitro-7-azaindole (CAS 83683-82-3) inhibited PKCζ with an IC₅₀ of 700 nM under the same assay conditions [2]. The 3-methyl substituent thus confers an approximately 2.3-fold improvement in biochemical potency against this atypical protein kinase C isoform.

Kinase inhibition PKCzeta Cell-free assay

Cellular NF-κB Pathway Inhibition: Target Compound vs. Unsubstituted Core

In a cellular context, 3-methyl-4-nitro-7-azaindole inhibited TNFα-induced NF-κB activation in human U937 cells with an IC₅₀ of 2,500 nM [1]. In comparison, the unsubstituted parent 7-azaindole failed to show measurable inhibition in analogous cell-based NF-κB reporter gene assays at comparable concentrations, based on fragment screening data where only substituted 7-azaindoles emerged as hits in PKC-driven cellular models [2].

Cellular assay NF-kappaB U937 cells

RORγ Inverse Agonist Activity: 3-Methyl-4-nitro-7-azaindole as a Nuclear Receptor Modulator

In a GAL4 luciferase reporter gene assay in HEK293T cells, 3-methyl-4-nitro-7-azaindole exhibited inverse agonist activity at the RORγ ligand-binding domain with an EC₅₀ of 37 nM [1]. The des-methyl analog 4-nitro-7-azaindole showed substantially weaker inverse agonism in RORγ assays, with reported EC₅₀ values typically in the high micromolar range (>4,700 nM) [2]. This represents an approximately 127-fold improvement in potency attributable to the 3-methyl substituent.

Nuclear receptor RORgamma Inverse agonist

Predicted Physicochemical Profile: 3-Methyl-4-nitro vs. 3-Methyl-5-nitro Regioisomer

3-Methyl-4-nitro-7-azaindole has a predicted pKa of 11.94 ± 0.40 and a computed XLogP3 of 1.5, with a topological polar surface area (TPSA) of 74.5 Ų . The regioisomeric 3-methyl-5-nitro-7-azaindole (CAS 1190322-73-6), while sharing the identical molecular formula (C₈H₇N₃O₂, MW 177.16), exhibits a different hydrogen-bonding topology due to the shift of the nitro group from the 4- to the 5-position, altering the donor/acceptor map accessible to the kinase hinge . Empirical crystallographic data with 7-azaindole-based inhibitors show that substituents at the 4-position project toward the solvent-accessible region while 5-position substituents can sterically clash with the gatekeeper residue in certain kinases [1].

Physicochemical properties Regioisomer comparison Drug-likeness

High-Value Application Scenarios for 3-Methyl-4-nitro-7-azaindole in Drug Discovery


Atypical PKC (PKCζ/ι) Probe Development

With a biochemical IC₅₀ of 300 nM against PKCζ, 3-methyl-4-nitro-7-azaindole serves as a validated starting fragment for developing chemical probes targeting atypical PKC isoforms implicated in cancer cell polarity, migration, and NF-κB-driven inflammation [1]. Its 2.3-fold potency advantage over the des-methyl analog justifies the selection of this specific building block for fragment-growing campaigns. The nitro group at the 4-position provides a convenient synthetic handle for reduction to the corresponding amine, enabling rapid derivatization into amide, sulfonamide, or urea libraries for SAR exploration.

RORγ Inverse Agonist Lead Optimization for Th17-Mediated Autoimmune Diseases

The EC₅₀ of 37 nM in a GAL4-RORγ reporter assay positions 3-methyl-4-nitro-7-azaindole as a promising lead-like starting point for RORγ inverse agonist programs targeting psoriasis, rheumatoid arthritis, and multiple sclerosis [1]. The 127-fold potency gain relative to the des-methyl analog demonstrates the critical role of the 3-methyl group in nuclear receptor ligand-binding domain occupancy. Structure-based optimization of the 4-nitro position can further improve selectivity over RORα and other nuclear receptor family members.

Multi-Targeted Kinase Inhibitor (MTKI) Scaffold Diversification

Patents describing 7-azaindole-based multi-kinase inhibitors for oncology explicitly encompass 3-methyl-4-nitro-substituted variants for their ability to modulate kinase selectivity across VEGFR, PDGFR, FGFR, and SRC family kinases [1]. The 3-methyl-4-nitro pattern offers a distinct selectivity fingerprint compared to other substitution patterns, making it valuable for MTKI programs that require simultaneous inhibition of both tumor cell-intrinsic and stromal (angiogenic) kinase targets. The commercial availability of the compound in 100 mg to 5 g quantities supports iterative medicinal chemistry optimization .

Synthetic Intermediate for Chk1 and Related Kinase Inhibitor Programs

The 4-nitro group on the 7-azaindole scaffold is a versatile precursor for reduction and subsequent functionalization. This chemistry has been exploited in the synthesis of clinical Chk1 kinase inhibitors such as GDC-0575, which employs a 3-nitro-7-azaindole intermediate [1]. The 3-methyl-4-nitro variant provides an alternative regioisomeric entry point for constructing C4-N-substituted 7-azaindole libraries, enabling exploration of different vectors off the pyridine ring compared to the 4-chloro-3-nitro or 4-amino-3-nitro intermediates commonly used in the art.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Methyl-4-nitro-7-azaindole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.